molecular formula C28H38O19 B13813864 [(2S,3S,4S,5R,6R)-2,3,4-triacetyl-3-acetyloxy-2-[(2R,3R,4R,5R,6S)-3,4-diacetyl-4-acetyloxy-5,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] acetate

[(2S,3S,4S,5R,6R)-2,3,4-triacetyl-3-acetyloxy-2-[(2R,3R,4R,5R,6S)-3,4-diacetyl-4-acetyloxy-5,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] acetate

Cat. No.: B13813864
M. Wt: 678.6 g/mol
InChI Key: XBTMNVKLBZDUGM-NEFIXGDUSA-N
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Description

Octaacetyl-beta-maltose is a chemical compound formed by acetylating all eight hydroxyl groups of the maltose molecule. It is a white crystalline powder that is soluble in water . The compound is commonly used as a food additive, specifically as a flavor enhancer and sweetener .

Preparation Methods

Synthetic Routes and Reaction Conditions: Octaacetyl-beta-maltose can be synthesized from β-D-Glucopyranose, 4-O-(triphenylmethyl)-, tetraacetate and β-D-Glucopyranose, 1-thio-, 2,3,4,6-tetraacetate 1-cyanate . The reaction involves the use of triphenylmethyl perchlorate in dichloromethane at ambient temperature for 2 hours .

Industrial Production Methods: While specific industrial production methods for octaacetyl-beta-maltose are not extensively documented, the compound is typically produced through chemical synthesis in controlled laboratory environments. The process involves precise reaction conditions to ensure the complete acetylation of the maltose molecule.

Chemical Reactions Analysis

Types of Reactions: Octaacetyl-beta-maltose undergoes various chemical reactions, including hydrolysis, oxidation, and substitution .

Common Reagents and Conditions:

    Hydrolysis: Involves the use of water or aqueous solutions to break down the compound into its constituent sugars.

    Oxidation: Typically involves oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Involves the replacement of acetyl groups with other functional groups using reagents like sodium hydroxide or hydrochloric acid.

Major Products: The major products formed from these reactions include maltose, glucose, and various acetylated derivatives .

Comparison with Similar Compounds

Uniqueness: Octaacetyl-beta-maltose is unique due to its complete acetylation, which imparts specific chemical properties such as increased solubility and stability. This makes it particularly useful in applications requiring precise control over the release of maltose and other sugars .

Properties

Molecular Formula

C28H38O19

Molecular Weight

678.6 g/mol

IUPAC Name

[(2S,3S,4S,5R,6R)-2,3,4-triacetyl-3-acetyloxy-2-[(2R,3R,4R,5R,6S)-3,4-diacetyl-4-acetyloxy-5,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] acetate

InChI

InChI=1S/C28H38O19/c1-11(31)24(20(10-30)42-23(41)22(40)25(24,12(2)32)43-16(6)36)47-28(15(5)35)27(14(4)34,45-18(8)38)26(13(3)33,44-17(7)37)21(39)19(9-29)46-28/h19-23,29-30,39-41H,9-10H2,1-8H3/t19-,20-,21-,22+,23+,24-,25-,26+,27-,28-/m1/s1

InChI Key

XBTMNVKLBZDUGM-NEFIXGDUSA-N

Isomeric SMILES

CC(=O)[C@]1([C@H](O[C@@H]([C@@H]([C@@]1(C(=O)C)OC(=O)C)O)O)CO)O[C@@]2([C@]([C@@]([C@@H]([C@H](O2)CO)O)(C(=O)C)OC(=O)C)(C(=O)C)OC(=O)C)C(=O)C

Canonical SMILES

CC(=O)C1(C(OC(C(C1(C(=O)C)OC(=O)C)O)O)CO)OC2(C(C(C(C(O2)CO)O)(C(=O)C)OC(=O)C)(C(=O)C)OC(=O)C)C(=O)C

Origin of Product

United States

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